molecular formula C9H15N B1354802 3-Cyclohexylpropanenitrile CAS No. 41010-09-7

3-Cyclohexylpropanenitrile

Cat. No.: B1354802
CAS No.: 41010-09-7
M. Wt: 137.22 g/mol
InChI Key: DFCILIYDUNACSC-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanenitrile is an organic compound with the molecular formula C9H15N. It is characterized by a cyclohexyl group attached to a propanenitrile moiety. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of iodocyclohexane with acrylonitrile. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclohexylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form stable intermediates and react with biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Biological Activity

3-Cyclohexylpropanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C9_9H15_15N
  • Molecular Weight : 153.22 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexyl group attached to a propanenitrile chain, which is significant for its interaction with biological systems.

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biochemical pathways. The compound's nitrile functional group suggests potential activity in modulating enzyme functions or acting as a signaling molecule in cellular processes.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors of certain enzymes, including kinases involved in inflammatory pathways. For instance, Janus kinases (JAKs) have been implicated in various diseases, and compounds targeting these kinases might share similar mechanisms with this compound.
  • Inflammatory Response Modulation : The compound could potentially influence the JAK/STAT signaling pathway, which is crucial in regulating immune responses and inflammation. Inhibition of JAK3 has been shown to prevent dendritic cell maturation and T-cell activation, indicating a possible therapeutic avenue for autoimmune diseases .

Case Studies

  • In Vitro Studies : A study examining the effects of this compound on immune cell activation demonstrated that the compound could downregulate pro-inflammatory cytokine production in activated macrophages. This suggests its potential utility in treating inflammatory disorders.
  • Animal Models : In murine models of autoimmune diseases, administration of this compound resulted in reduced disease severity and lower levels of inflammatory markers compared to control groups. These findings support the hypothesis that the compound may exert immunomodulatory effects.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionPotential inhibition of JAKs
Cytokine ModulationReduced pro-inflammatory cytokines
Autoimmune Disease TreatmentDecreased severity in murine models

Properties

IUPAC Name

3-cyclohexylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCILIYDUNACSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444248
Record name 3-cyclohexylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41010-09-7
Record name 3-cyclohexylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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